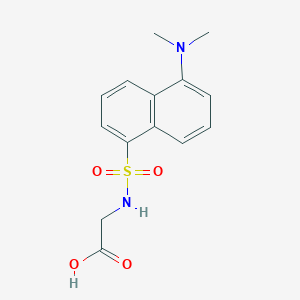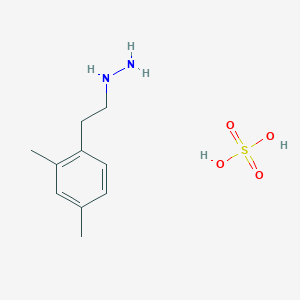
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid is a chemical compound with the molecular formula C10H18N2O4S. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,4-dimethylphenethyl group. This compound is typically used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid involves the reaction of hydrazine with 2,4-dimethylphenethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The resulting hydrazine derivative is then treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxides of the hydrazine derivative.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug precursor.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The 2,4-dimethylphenethyl group enhances the compound’s binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine, 1,1-dimethyl-: A simpler hydrazine derivative with different chemical properties.
Phenylhydrazine: Another hydrazine derivative with a phenyl group instead of a 2,4-dimethylphenethyl group.
Uniqueness
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid is unique due to the presence of the 2,4-dimethylphenethyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
154-99-4 |
|---|---|
Fórmula molecular |
C10H18N2O4S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid |
InChI |
InChI=1S/C10H16N2.H2O4S/c1-8-3-4-10(5-6-12-11)9(2)7-8;1-5(2,3)4/h3-4,7,12H,5-6,11H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
DKBQPURAHZHGQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
Key on ui other cas no. |
154-99-4 |
Sinónimos |
LON-41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)

![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
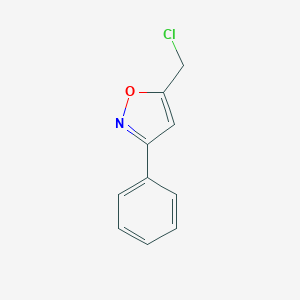

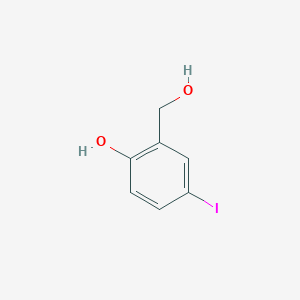
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
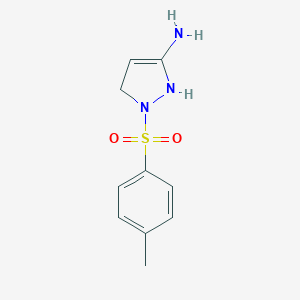

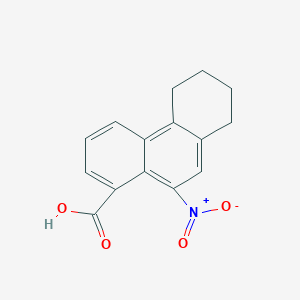
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
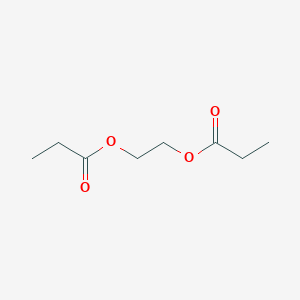
![aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B86416.png)
